molecular formula C14H13Cl2NO2 B13940350 1,4-Naphthoquinone, 2-(DI-2'-chloroethylamino)- CAS No. 63978-91-6

1,4-Naphthoquinone, 2-(DI-2'-chloroethylamino)-

Cat. No.: B13940350
CAS No.: 63978-91-6
M. Wt: 298.2 g/mol
InChI Key: PHLZLDBVNZSBRA-UHFFFAOYSA-N
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Description

1,4-Naphthoquinone, 2-(DI-2’-chloroethylamino)- is a synthetic derivative of 1,4-naphthoquinone. This compound is characterized by the presence of a 2-(DI-2’-chloroethylamino) group attached to the naphthoquinone core. Naphthoquinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Properties

CAS No.

63978-91-6

Molecular Formula

C14H13Cl2NO2

Molecular Weight

298.2 g/mol

IUPAC Name

2-[bis(2-chloroethyl)amino]naphthalene-1,4-dione

InChI

InChI=1S/C14H13Cl2NO2/c15-5-7-17(8-6-16)12-9-13(18)10-3-1-2-4-11(10)14(12)19/h1-4,9H,5-8H2

InChI Key

PHLZLDBVNZSBRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(C2=O)N(CCCl)CCCl

Origin of Product

United States

Preparation Methods

Chemical and Physical Properties

Property Description
Molecular Formula C14H13Cl2NO2
Molecular Weight 298.2 g/mol
CAS Number 63978-91-6
IUPAC Name 2-[bis(2-chloroethyl)amino]naphthalene-1,4-dione
PubChem CID 45868

This compound is a synthetic derivative designed to incorporate alkylating functionalities into the naphthoquinone scaffold, enhancing its biological activity, particularly anticancer properties.

Preparation Methods

General Synthetic Strategy

The primary synthetic approach to 1,4-Naphthoquinone, 2-(DI-2'-chloroethylamino)- involves a nucleophilic substitution reaction where 1,4-naphthoquinone acts as the electrophilic substrate and di-2'-chloroethylamine serves as the nucleophile. The reaction typically proceeds under mild conditions, often at room temperature, in the presence of a base to facilitate the substitution of an amino group onto the quinone ring.

Reaction Scheme:

$$
\text{1,4-Naphthoquinone} + \text{di-2'-chloroethylamine} \xrightarrow{\text{Base, Solvent, r.t.}} \text{1,4-Naphthoquinone, 2-(DI-2'-chloroethylamino)-}
$$

  • The base used can be triethylamine or potassium carbonate, which neutralizes the hydrochloric acid generated during the substitution.
  • Solvents such as ethanol or diethyl ether are commonly employed to dissolve reactants and facilitate the reaction.
  • Reaction times range from 18 to 72 hours depending on conditions and scale.

Purification Techniques

Post-reaction, the crude product typically undergoes purification to remove unreacted starting materials, side products, and inorganic salts. Common purification methods include:

Comparative Synthetic Approaches in Literature

While the direct nucleophilic substitution of 1,4-naphthoquinone with di-2'-chloroethylamine is the classical route, related synthetic methodologies for naphthoquinone derivatives provide insights into optimization and alternative strategies:

Method Description Yield Range Notes
Nucleophilic substitution Reaction of 1,4-naphthoquinone with amines under base catalysis Moderate to High Straightforward, mild conditions
Mannich Reaction Multi-component reaction involving aldehydes, amines, and naphthoquinones Variable Used for aminomethyl derivatives, not direct for 2-(DI-2'-chloroethylamino) substitution
One-pot nucleophilic substitution Reaction of 2-bromo-1,4-naphthoquinone with nucleophiles such as phenols or amines Low to Excellent Efficient for aryloxy derivatives, may inspire modifications for amino derivatives

These alternative methods highlight the versatility of the naphthoquinone scaffold in medicinal chemistry and may offer routes for analog synthesis or improved yields.

Research Findings and Optimization

Recent studies emphasize the importance of reaction conditions on yield and selectivity:

  • Base Selection: Triethylamine and potassium carbonate are effective bases; however, the choice affects reaction rate and byproduct formation.
  • Solvent Effects: Ethanol and diethyl ether are preferred for their solubility profiles and ease of removal. Aprotic solvents like DMF and DMSO, while increasing solubility, complicate purification due to viscous residues.
  • Temperature and Time: Room temperature reactions over extended times (18-72 h) balance conversion and minimize decomposition.
  • Purification: Chromatographic methods remain the gold standard, with HPLC providing analytical confirmation of purity.

Summary Table of Preparation Conditions

Parameter Typical Condition Impact on Synthesis
Starting Materials 1,4-Naphthoquinone, di-2'-chloroethylamine Essential reactants
Base Triethylamine or K2CO3 Facilitates substitution, neutralizes HCl
Solvent Ethanol or diethyl ether Solubilizes reactants, affects reaction kinetics
Temperature Room temperature (20-25°C) Mild conditions prevent degradation
Reaction Time 18-72 hours Longer time improves conversion
Purification Column chromatography, HPLC Ensures high purity
Yield Moderate to high (variable by conditions) Dependent on optimization

Chemical Reactions Analysis

Types of Reactions

1,4-Naphthoquinone, 2-(DI-2’-chloroethylamino)- undergoes various chemical reactions, including:

    Oxidation: The quinone core can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction of the quinone core leads to the formation of hydroquinone derivatives.

    Substitution: The chloroethylamino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the chloroethylamino group under basic conditions.

Major Products

    Oxidation: Higher oxidation state naphthoquinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted naphthoquinone derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its role in redox biology and cellular signaling pathways.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-Naphthoquinone, 2-(DI-2’-chloroethylamino)- involves its ability to undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to the modulation of various cellular pathways, including the activation of transcription factors like Nrf2, which regulates the expression of antioxidant genes. Additionally, the compound can alkylate cellular nucleophiles, affecting protein function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,4-Naphthoquinone: The parent compound, known for its redox activity and biological properties.

    2-Methyl-1,4-naphthoquinone (Menadione): A vitamin K derivative with coagulation properties.

    Juglone: A natural naphthoquinone with antimicrobial and allelopathic effects.

    Plumbagin: Another natural naphthoquinone with anticancer and antimicrobial activities.

Uniqueness

1,4-Naphthoquinone, 2-(DI-2’-chloroethylamino)- is unique due to the presence of the chloroethylamino group, which imparts distinct chemical reactivity and biological activity compared to other naphthoquinones. This structural modification enhances its potential as a therapeutic agent and a chemical probe for studying redox biology and cellular signaling.

Biological Activity

1,4-Naphthoquinone and its derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. The compound 1,4-Naphthoquinone, 2-(DI-2'-chloroethylamino)- is particularly notable for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Overview of 1,4-Naphthoquinone Derivatives

1,4-Naphthoquinones are a class of compounds that exhibit a wide range of biological activities. They are known for their roles in traditional medicine and have been investigated for their pharmacological properties. Notably, these compounds demonstrate:

  • Antimicrobial Activity : Effective against various pathogens.
  • Antitumor Effects : Inhibition of cancer cell proliferation.
  • Antioxidant Properties : Scavenging free radicals and reducing oxidative stress.
  • Anti-inflammatory Effects : Modulating inflammatory pathways.

The biological activity of 1,4-naphthoquinones is largely attributed to their ability to interact with cellular targets and modulate biochemical pathways. Key mechanisms include:

  • Reactive Oxygen Species (ROS) Generation : Inducing apoptosis in cancer cells through oxidative stress.
  • Inhibition of Key Signaling Pathways : Such as the Akt and MAPK pathways, which are crucial for cell survival and proliferation.
  • Antioxidant Activity : Reducing oxidative damage by scavenging free radicals.

Anticancer Activity

Several studies have highlighted the anticancer potential of 1,4-naphthoquinone derivatives:

  • A study demonstrated that novel derivatives significantly inhibited the viability of gastric cancer cells without affecting normal cell lines. The mechanism involved apoptosis induction via mitochondrial pathways and ROS generation .
CompoundIC50 (µM)Cancer Cell LineMechanism
BQ<10AGSApoptosis via ROS
OQ<10AGSApoptosis via ROS

Antimicrobial Properties

Research has shown that 1,4-naphthoquinones possess substantial antimicrobial properties:

  • One derivative was found to protect injured skin tissue from bacterial contamination, suggesting its potential in wound healing applications .

Anti-inflammatory Effects

The anti-inflammatory effects of 1,4-naphthoquinone derivatives have also been explored:

  • A derivative exhibited significant inhibition of pro-inflammatory cytokines in THP-1 cells, indicating its potential as an anti-inflammatory agent .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 1,4-naphthoquinone derivatives typically involves modifying the naphthoquinone core to enhance biological activity. For instance:

  • The introduction of chloroethylamino groups has been shown to improve the anticancer efficacy while reducing side effects associated with other derivatives .

Q & A

Q. How can researchers optimize the synthesis of 2-(di-2'-chloroethylamino)-1,4-naphthoquinone derivatives for enhanced biological activity?

  • Methodological Answer : The synthesis of amino-substituted naphthoquinones often employs bis-acylation strategies using sodium hydride (NaH) to promote reactions with amino precursors, as seen in symmetrical analogs . For 2-(di-2'-chloroethylamino) derivatives, researchers may adopt metal-catalyzed or tandem reactions to improve regioselectivity and yield. Recent studies highlight NH4OAc-catalyzed multicomponent domino reactions as a green chemistry approach for constructing naphthoquinone scaffolds with bioactive substituents . Solvent selection (e.g., DMSO, chloroform) and temperature control are critical to avoid side reactions like over-chlorination .

Q. What structural features of 2-(di-2'-chloroethylamino)-1,4-naphthoquinone contribute to its antibacterial and antitumor properties?

  • Methodological Answer : The 2-amino group and chloroethyl side chain enhance hydrogen-bonding and alkylation capacity, critical for disrupting bacterial membranes or DNA crosslinking in cancer cells . Comparative studies show that electron-withdrawing groups (e.g., Cl) at the 3-position stabilize the quinone moiety, improving redox cycling for ROS generation . Structure-activity relationship (SAR) analyses recommend modifying the chloroethyl chain length to balance cytotoxicity and specificity .

Q. How can analytical methods like HPLC or HPTLC be validated for quantifying 2-(di-2'-chloroethylamino)-1,4-naphthoquinone in complex matrices?

  • Methodological Answer : Validation protocols require linearity testing (e.g., 1–100 µg/mL), precision/recovery studies, and stability assessments under varying pH/temperature. For HPLC, use a C18 column with UV detection at 254 nm and a mobile phase of acetonitrile:water (70:30) . HPTLC densitometry at 366 nm with silica gel plates and toluene:ethyl acetate (7:3) as the mobile phase provides comparable accuracy (P > 0.005) . Cross-validate results with NMR or MS to confirm structural integrity .

Advanced Research Questions

Q. How can contradictory data on the cytotoxicity of chloroethylamino-naphthoquinones be resolved in preclinical studies?

  • Methodological Answer : Discrepancies often arise from variations in cell line sensitivity (e.g., HepG2 vs. MCF-7) and assay conditions. For example, HepG2 cells show dose-dependent apoptosis at 1–64 µM, while fibroblasts may tolerate higher concentrations . Standardize protocols using ISO-certified cell lines, control oxygen levels (to prevent redox interference), and employ dual assays (MTT for viability, comet assay for DNA damage). Meta-analyses of IC50 values across studies can identify outliers linked to solvent artifacts (e.g., DMSO >1% ).

Q. What strategies mitigate off-target effects of 2-(di-2'-chloroethylamino)-1,4-naphthoquinone in multi-target drug design?

  • Methodological Answer : Computational docking (e.g., AutoDock Vina) predicts interactions with non-target proteins like NF-κB or topoisomerases . Experimental validation via kinase profiling and transcriptomics identifies pathways affected by ROS overproduction. To enhance specificity, conjugate the quinone core with tumor-targeting ligands (e.g., folate) or encapsulate in liposomes to reduce systemic exposure .

Q. How do researchers balance redox activity and stability in 2-(di-2'-chloroethylamino)-1,4-naphthoquinone derivatives for in vivo applications?

  • Methodological Answer : Cyclic voltammetry (CV) measures redox potentials to optimize the quinone’s electron-transfer efficiency. Derivatives with E1/2 values between −0.3 to −0.5 V (vs. Ag/AgCl) show optimal ROS generation without rapid degradation . Stabilize the compound via co-administration with antioxidants (e.g., NAC) in animal models or by formulating pH-sensitive nanoparticles .

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